molecular formula C9H10Cl2N2 B2627683 5-Aminoisoquinoline dihydrochloride CAS No. 58143-00-3

5-Aminoisoquinoline dihydrochloride

Cat. No.: B2627683
CAS No.: 58143-00-3
M. Wt: 217.09
InChI Key: YIFMEJRWWQEKPJ-UHFFFAOYSA-N
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Description

5-Aminoisoquinoline is a small molecule that belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system . It is used for the synthesis of Rho kinase inhibitors . It forms a 1:1 host−guest inclusion complex with β-cyclodextrin .


Synthesis Analysis

5-Aminoisoquinoline has been used in the development of a simple, selective, and reliable ultra-performance liquid chromatography-tandem mass spectrometry assay for the quantitative analysis of 5-AIQ in plasma . The composite was allowed to swell in various concentrations of the PARP inhibitor: 5-aminoisoquinoline (5-AIQ) forming drug-loaded magnetic thermoresponsive nanocomposite (MTN-5.AIQ) .


Chemical Reactions Analysis

5-Aminoisoquinoline forms a 1:1 host−guest inclusion complex with β-cyclodextrin . It enhances the chemiluminescence of luminol-H2O2-horseradish peroxidase . It is also moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 min and intrinsic clearance of 47.6 µL/min/mg .

Scientific Research Applications

PARP Inhibition and Therapeutic Potential 5-Aminoisoquinoline is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), showing significant potential in various therapeutic areas. It has been demonstrated to ameliorate damage in cells and tissues following ischemic conditions, offering protective activity in models of hemorrhagic shock, myocardial infarction, ischemic kidney and liver disorders, stroke, and organ transplantation. Its mechanism involves down-regulation of NF-κB activity, leading to decreased expression of pro-inflammatory cytokines and adhesion molecules, showcasing anti-inflammatory effects in vivo. This indirect inhibition mechanism is relevant in conditions like arthritis, Parkinson's disease, multiple sclerosis, spinal cord injury, periodontitis, and lung inflammation. Moreover, 5-Aminoisoquinoline exhibits anti-angiogenic and anti-metastatic activity in cancer models, making it a valuable tool for studying PARPs' roles in health and disease (Threadgill, 2015).

Radioiodination and Cancer Cell Targeting Research has explored the radioiodination of 5-Aminoisoquinoline to develop specific tracers for targeting PARP-1, an enzyme overexpressed in various carcinoma cells. This approach aims to enhance cancer diagnostic and therapeutic strategies by improving the specificity of radioiodinated PARP-1 binding tracers, demonstrating effectiveness in colorectal carcinoma cell models (El-Hamoly et al., 2020).

Metabolic Stability and Pharmacokinetics A study focused on the development of an ultra-performance liquid chromatography-tandem mass spectrometry assay for 5-Aminoisoquinoline highlights its pharmacokinetic properties. The research offers insights into its metabolic stability and potential for future pharmacokinetic and bio-distribution studies, emphasizing its solubility, gastrointestinal absorption, and blood-brain barrier permeability (Iqbal et al., 2022).

Reduction of Myocardial Infarct Size 5-Aminoisoquinoline has been shown to significantly reduce myocardial infarct size in models of ischemia and reperfusion in rats. It acts as a potent inhibitor of poly(adenosine 5'-diphosphate ribose) polymerase activity in cardiac myoblasts, highlighting its potential in mitigating the effects of heart attacks (Wayman et al., 2001).

Genotoxicity Evaluation An evaluation of 5-Aminoisoquinoline for its genotoxic potential in various in vitro and in vivo systems showed no genotoxic activity. This substantiates its therapeutic value, considering the mutagenic and carcinogenic concerns associated with quinoline derivatives (Vinod et al., 2010).

Liver Ischemia-Reperfusion Injury The compound has been studied for its effects on liver ischemia-reperfusion injury in rats. Pre-treatment with 5-Aminoisoquinoline significantly reduced tissue injury markers and lipid peroxidation levels, suggesting its utility in conditions associated with ischemia-reperfusion of the liver, such as during liver surgery or transplantation (Mota-Filipe et al., 2002).

Mechanism of Action

5-Aminoisoquinoline is a potent and selective Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . It is widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme .

Safety and Hazards

5-Aminoisoquinoline is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

isoquinolin-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFMEJRWWQEKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58143-00-3
Record name 5-AMINOISOQUINOLINE DIHYDROCHLORIDE
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